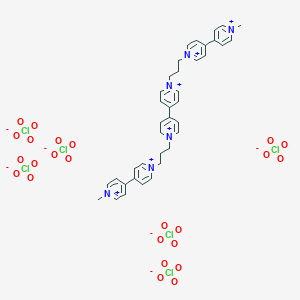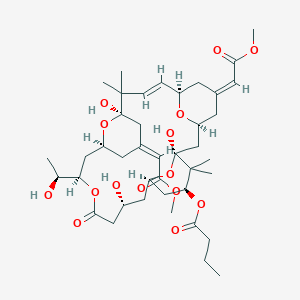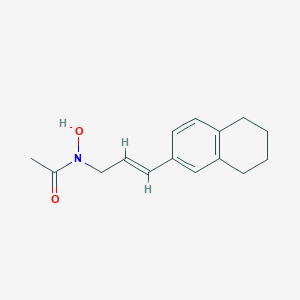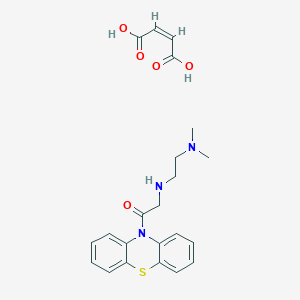
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a chemical compound that belongs to the family of phenothiazine derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. This leads to a decrease in dopamine activity, which is thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well-known. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1). One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound in order to minimize its potential toxicity.
Conclusion:
In conclusion, 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. While it has several advantages, such as its well-established pharmacological profile, it also has limitations, such as its potential toxicity. Further studies are needed to determine its optimal use and potential applications.
Synthesis Methods
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) involves the reaction of phenothiazine with N-(2-dimethylaminoethyl)glycine in the presence of maleic acid. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is a white crystalline solid that is soluble in water.
properties
CAS RN |
100770-17-0 |
|---|---|
Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS.C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YZNQXKVXAWSXRO-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
synonyms |
(beta-Dimethylaminoethyl)aminoacetyl-10-phenothiazine maleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



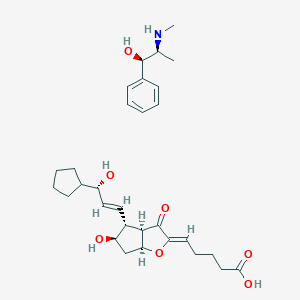
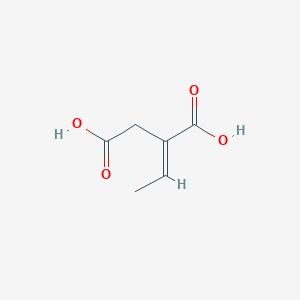
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)

